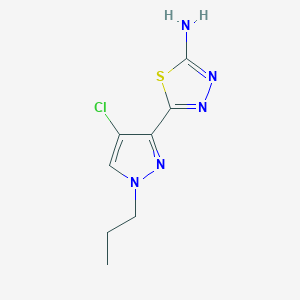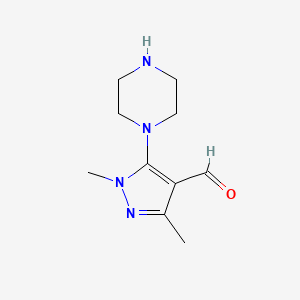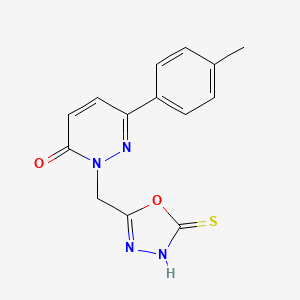
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a mercapto-oxadiazole moiety and a p-tolyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Attachment of the mercapto group: The mercapto group can be introduced through thiolation reactions.
Formation of the pyridazine ring: This can be synthesized by condensation reactions involving hydrazine derivatives and diketones.
Substitution with the p-tolyl group: This step can involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Disulfides: From oxidation of the mercapto group.
Reduced oxadiazole derivatives: From reduction reactions.
Substituted aromatic compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel heterocyclic compounds: Used as intermediates in the synthesis of other complex molecules.
Biology
Biological activity studies: Investigated for potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-chlorophenyl)pyridazin-3(2H)-one: Similar structure but with a p-chlorophenyl group.
Uniqueness
The presence of the p-tolyl group in 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one may impart unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
6-(4-methylphenyl)-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-2-4-10(5-3-9)11-6-7-13(19)18(17-11)8-12-15-16-14(21)20-12/h2-7H,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELPGSFXDQMRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2649083.png)
![N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE](/img/structure/B2649084.png)
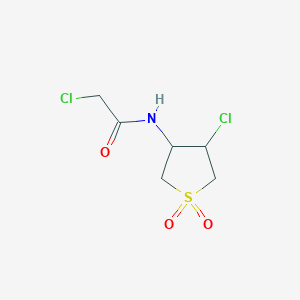
![2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2649089.png)
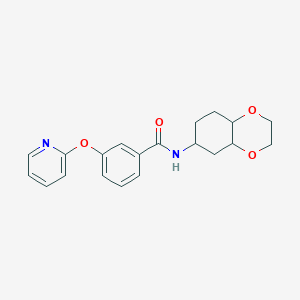
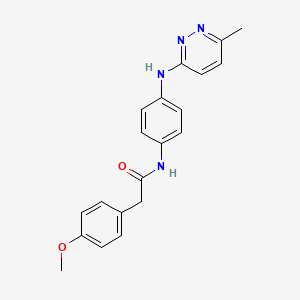
![1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2649092.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2649094.png)
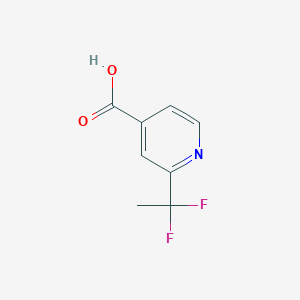
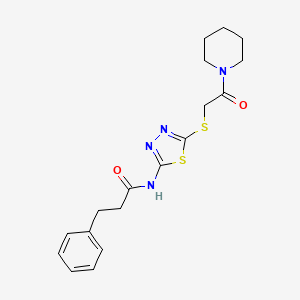
![2-(propan-2-yl)-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2649100.png)
![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)
